2-(Thien-2-ylsulfanyl)propanoic acid CAS 89639-76-9 properties
2-(Thien-2-ylsulfanyl)propanoic acid CAS 89639-76-9 properties
The following technical guide details the properties, synthesis, and applications of 2-(Thien-2-ylsulfanyl)propanoic acid (CAS 89639-76-9). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore building block.
Chemical Identity & Structural Significance[1][2]
2-(Thien-2-ylsulfanyl)propanoic acid is a specialized organosulfur intermediate used primarily in medicinal chemistry. It features a thiophene ring linked via a sulfide bridge to a propanoic acid moiety. This structure represents a bioisosteric analog of 2-(phenylthio)propanoic acids, a scaffold frequently associated with PPAR agonists, MMP inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).
Core Data Table
| Property | Specification |
| CAS Number | 89639-76-9 |
| IUPAC Name | 2-(Thiophen-2-ylsulfanyl)propanoic acid |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| Chirality | Contains one stereocenter at the |
| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomeric excess) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water (acidic pH) |
Structural Pharmacophore Analysis
The molecule combines three critical medicinal chemistry elements:
-
Thiophene Ring: Acts as a lipophilic, electron-rich bioisostere for a phenyl group, often improving metabolic stability or altering binding pocket affinity.
-
Thioether Linkage (-S-): Provides flexibility and a potential oxidation site (metabolic "soft spot") to sulfoxides/sulfones.
- -Chiral Carboxylic Acid: A classic binding motif for ionic interactions with arginine residues in enzyme active sites (e.g., COX, PPAR, MMPs).
Synthetic Methodology
The most robust synthesis involves the nucleophilic substitution (
Protocol: Thiol Alkylation[6]
-
Precursors: Thiophene-2-thiol (CAS 7774-74-5), 2-Chloropropanoic acid.
-
Solvent System: Water/Ethanol (1:1) or DMF (for anhydrous conditions).
-
Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).
Step-by-Step Procedure
-
Thiolate Formation: In a round-bottom flask under
atmosphere, dissolve 2-thiophene-2-thiol (1.0 eq) in ethanol. Add KOH (2.2 eq) dissolved in minimal water at 0°C. Stir for 15 minutes to generate the potassium thiolate.-
Note: The extra equivalent of base ensures the carboxylic acid of the alkylating agent is also deprotonated, preventing side reactions.
-
-
Alkylation: Dropwise add 2-chloropropanoic acid (1.1 eq) while maintaining the temperature below 10°C. The reaction is exothermic.
-
Reflux: Warm to room temperature, then reflux at 80°C for 2–4 hours to drive the substitution to completion.
-
Workup: Concentrate the solvent. Dilute the residue with water and wash with diethyl ether (to remove unreacted thiol/disulfides). Acidify the aqueous layer to pH ~2 using 1M HCl.
-
Isolation: Extract the precipitated oil/solid with Ethyl Acetate (
). Dry over and concentrate in vacuo.
Synthetic Pathway Diagram[1][7]
Caption: Nucleophilic substitution pathway for the synthesis of CAS 89639-76-9.
Reactivity & Derivatization Profile[6]
For drug development, this molecule is rarely the final endpoint. It serves as a scaffold for further functionalization.
Oxidation (Metabolic Modeling)
The sulfide sulfur is susceptible to oxidation by CYP450 enzymes or chemical oxidants (e.g., mCPBA,
-
Sulfoxide (Chiral): Controlled oxidation yields the sulfoxide, introducing a second chiral center.
-
Sulfone: Strong oxidation yields the sulfone, which increases polarity and electron withdrawal from the thiophene ring.
Carboxyl Group Transformations[8]
-
Amide Coupling: Activation with EDC/HOBt or HATU allows coupling to amines, generating lipophilic amides common in enzyme inhibitors.
-
Reduction: Reduction with
yields the corresponding alcohol (2-(thien-2-ylsulfanyl)propan-1-ol).
Reactivity Logic Diagram
Caption: Functionalization pathways for medicinal chemistry optimization.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signals are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (CDCl3) | Carboxylic Acid (-COOH ) | |
| Thiophene Ring Protons | ||
| Chiral Methine (-S-CH -CH3) | ||
| Methyl Group (-CH-CH3 ) | ||
| 13C NMR | ~178 ppm | Carbonyl (C=O) |
| ~135, 130, 127, 125 ppm | Thiophene Carbons | |
| ~45 ppm | Methine Carbon | |
| ~17 ppm | Methyl Carbon | |
| Mass Spec (ESI) | m/z 187 [M-H]- | Negative ion mode (Carboxylate) |
Safety & Handling (E-E-A-T)
Hazard Identification
-
Skin/Eye Irritation: As a carboxylic acid, it causes skin irritation and serious eye damage (Category 1 or 2).
-
Stench: While less volatile than the precursor thiol, the compound may retain a sulfurous odor. Work in a fume hood.
-
Sensitization: Thiophene derivatives can be skin sensitizers.
Storage Protocols
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the sulfide to sulfoxide.
-
Temperature: 2–8°C (Refrigerated) is recommended for long-term stability.
References
-
ChemicalBook. 2-(2-Thienylthio)propanoic acid Properties and Suppliers. Retrieved from .[1]
-
Organic Syntheses. Preparation of 2-Thiophenethiol. Org.[2][3] Synth. 2014 , Coll.[2] Vol. 10, 65. Retrieved from .
-
National Institutes of Health (NIH). Thiophene Derivatives in Medicinal Chemistry. Retrieved from .
-
Fisher Scientific. Safety Data Sheet: Thiophene Derivatives. Retrieved from .
